2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride
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Overview
Description
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The compound 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The compound interacts with its targets, the dopamine and serotonin receptors, by binding to them and blocking their activity. This results in a decrease in the transmission of dopamine and serotonin signals, which can help to alleviate symptoms of certain psychiatric disorders .
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and cognition. By blocking these receptors, the compound can alter the functioning of these pathways and their downstream effects .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). It suggests that the compound may have acceptable bioavailability.
Result of Action
It is known that dopamine and serotonin antagonists can have various effects at the cellular level, including changes in neurotransmitter release, receptor expression, and intracellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride typically involves the reaction of 2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification methods. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic and antidepressant agent due to its ability to interact with neurotransmitter receptors in the brain.
Biological Research: It is used in the development of new drugs targeting various biological pathways, including those involved in cancer and infectious diseases.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a building block in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Exhibits antiproliferative activity against human cancer cell lines.
Uniqueness
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride stands out due to its unique benzothiazole structure combined with a piperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1-piperazin-1-ylethyl)-1,3-benzothiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.2ClH/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13;;/h2-5,10,14H,6-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGSODXDABBZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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